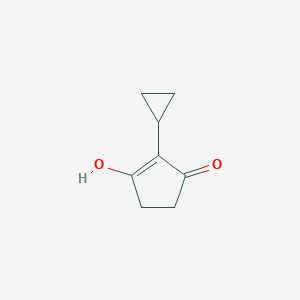
4-((3-Methoxypiperidin-4-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methoxypiperidin-4-yl)methyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring in its structure
Preparation Methods
The synthesis of 4-((3-Methoxypiperidin-4-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with 3-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is then stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
4-((3-Methoxypiperidin-4-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-((3-Methoxypiperidin-4-yl)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: This compound is utilized in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Methoxypiperidin-4-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-((3-Methoxypiperidin-4-yl)methyl)pyridine include:
4-((3-Methoxypiperidin-1-yl)methyl)pyridine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: This compound features a methoxypropoxy group instead of a methoxypiperidinyl group.
These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its applications and interactions.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[(3-methoxypiperidin-4-yl)methyl]pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14-7-4-11(12)8-10-2-5-13-6-3-10/h2-3,5-6,11-12,14H,4,7-9H2,1H3 |
InChI Key |
PTPZLASYQPKBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)



![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)






![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)


